molecular formula C20H12N4O4 B292738 N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

Cat. No.: B292738
M. Wt: 372.3 g/mol
InChI Key: DTERAJUJALBSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines multiple fused rings, including furan, pyridine, and pyrimidine moieties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with pyridine derivatives under controlled conditions. The reaction is often catalyzed by phosphorus oxychloride (POCl3) and carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective as an anticancer agent. The pathways involved often include DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

InChI

InChI=1S/C20H12N4O4/c25-11-22-24-10-21-17-16-13(15-7-4-8-27-15)9-14(12-5-2-1-3-6-12)23-19(16)28-18(17)20(24)26/h1-11H,(H,22,25)

InChI Key

DTERAJUJALBSQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Origin of Product

United States

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